2,5-dimethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. The compound features a quinoline moiety, which is a nitrogen-containing heterocycle, making it significant in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 8-aminoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process in bacterial cells. Additionally, the sulfonamide group can inhibit the activity of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This dual mechanism makes the compound effective against a broad spectrum of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylbenzenesulfonamide: Lacks the quinoline moiety, making it less effective in DNA intercalation.
8-Quinolinylbenzenesulfonamide: Similar structure but without the methoxy groups, which may affect its solubility and reactivity.
2,5-Dimethoxy-N-(8-quinolinyl)benzenesulfonamide: Similar but without the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2,5-Dimethoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is unique due to the presence of both the quinoline and sulfonamide moieties, which confer dual antibacterial mechanisms. The methoxy and methyl groups further enhance its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,5-dimethoxy-4-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-12-10-16(24-3)17(11-15(12)23-2)25(21,22)20-14-8-4-6-13-7-5-9-19-18(13)14/h4-11,20H,1-3H3 |
InChI Key |
GONXRQSUKMFOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
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